molecular formula C14H8ClFN2 B1393107 4-Chloro-6-fluoro-2-phenylquinazoline CAS No. 885277-09-8

4-Chloro-6-fluoro-2-phenylquinazoline

Cat. No.: B1393107
CAS No.: 885277-09-8
M. Wt: 258.68 g/mol
InChI Key: JBWUZXWPJLYAJH-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-2-phenylquinazoline is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. Quinazoline derivatives, including this compound, are known for their diverse biological activities and are considered important scaffolds in medicinal chemistry .

Preparation Methods

The synthesis of 4-Chloro-6-fluoro-2-phenylquinazoline can be achieved through various synthetic routes. One common method involves the N-arylation of 4-chloroquinazolines using microwave irradiation in a THF/H2O mixture. This method is efficient and compatible with various substituted anilines, yielding the desired product in good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Chloro-6-fluoro-2-phenylquinazoline undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in substitution reactions, particularly at the chloro and fluoro positions. Common reagents for these reactions include various nucleophiles and bases.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different quinazoline derivatives.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, which involve the use of boron reagents and palladium catalysts to form carbon-carbon bonds.

Scientific Research Applications

4-Chloro-6-fluoro-2-phenylquinazoline has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of various quinazoline derivatives with potential biological activities.

    Biology: The compound is used in the study of biological pathways and molecular interactions due to its ability to interact with specific biological targets.

    Medicine: Quinazoline derivatives, including this compound, have shown potential as anticancer agents, particularly in inhibiting receptor tyrosine kinases involved in tumor growth.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

4-Chloro-6-fluoro-2-phenylquinazoline can be compared with other quinazoline derivatives, such as:

    4-Anilinoquinazolines: These compounds are known for their anticancer properties and ability to inhibit receptor tyrosine kinases.

    6-Bromo-4-chloro-2-phenylquinazoline: This compound has similar chemical properties but differs in its halogen substitution pattern, which can affect its biological activity.

    4-Chloro-6-iodo-2-phenylquinazoline: Another similar compound with different halogen substitutions, leading to variations in reactivity and biological effects.

Properties

IUPAC Name

4-chloro-6-fluoro-2-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2/c15-13-11-8-10(16)6-7-12(11)17-14(18-13)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWUZXWPJLYAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674259
Record name 4-Chloro-6-fluoro-2-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-09-8
Record name 4-Chloro-6-fluoro-2-phenylquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-fluoro-2-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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